molecular formula C14H13NO3S B1302484 Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate CAS No. 57560-93-7

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Cat. No.: B1302484
CAS No.: 57560-93-7
M. Wt: 275.32 g/mol
InChI Key: DZEVIDSHPCONQD-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse biological activities and is often used in medicinal chemistry for drug development. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate typically involves the reaction of 2-acetylbenzimidazole with thiourea in the presence of iodine. The reaction is carried out in ethyl alcohol, and the mixture is heated to facilitate the formation of the thiazole ring . The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact pathways involved depend on the specific biological context and the target organism .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both acetyl and ethyl ester groups enhances its solubility and bioavailability, making it a valuable compound in drug development .

Properties

IUPAC Name

ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-3-18-14(17)11-12(9(2)16)19-13(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEVIDSHPCONQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372560
Record name Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57560-93-7
Record name Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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